2-Chloro-4-octylphenol
Description
2-Chloro-4-octylphenol (C₁₄H₂₁ClO) is a chlorinated phenolic compound characterized by a hydroxyl group on the benzene ring, with a chlorine atom at the ortho (2nd) position and a linear octyl chain at the para (4th) position.
Properties
CAS No. |
79162-47-3 |
|---|---|
Molecular Formula |
C14H21ClO |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
2-chloro-4-octylphenol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8H2,1H3 |
InChI Key |
WLHBVLZZOJGNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key transformations:
- Alkylation of phenol to introduce the octyl group at the para position.
- Chlorination to install the chlorine atom at the ortho position relative to the hydroxyl group.
The order of these steps and the reagents used can vary depending on the desired selectivity and industrial feasibility.
Alkylation of Phenol to 4-Octylphenol
The alkylation step generally employs Friedel-Crafts alkylation using octyl derivatives and phenol under acidic catalysis. According to a synthesis report for 4-n-octylphenol, phenol is alkylated using aluminum chloride (AlCl₃) as a Lewis acid catalyst in dichloromethane (CH₂Cl₂) solvent at low temperature (0 °C) followed by room temperature reaction overnight. This two-step process yields 4-n-octylphenol with high regioselectivity at the para position.
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | AlCl₃ / CH₂Cl₂, 0 °C, 30 min | Activation of alkylating agent |
| 2 | Room temperature, overnight | Completion of alkylation |
This method is based on classical Friedel-Crafts alkylation and is well-documented for producing para-substituted alkylphenols.
Chlorination to Introduce the 2-Chloro Substituent
Selective chlorination at the ortho position of 4-octylphenol to yield this compound can be challenging due to possible poly-substitution or para-substitution.
While explicit detailed protocols for chlorination of 4-octylphenol to this compound are scarce in open literature, general methods for ortho-chlorination of phenols involve:
- Use of chlorine gas or N-chlorosuccinimide (NCS) under controlled temperature.
- Acidic or neutral media to direct substitution ortho to the hydroxyl group.
- Use of catalysts or solvents to enhance selectivity.
A related patent on arylpoly(oxyalkyl) amines preparation mentions the use of chlorohydrins (e.g., 2-chloroethanol) reacting with alkylated phenols, implying that chlorinated intermediates can be formed via halohydrin chemistry.
Alternative Synthetic Route: Alkylation of 2-Chlorophenol
An alternative approach is to start with 2-chlorophenol and perform Friedel-Crafts alkylation at the para position to introduce the octyl group. This route benefits from the inherent ortho-chlorine substituent, allowing direct alkylation to yield this compound.
However, this approach requires careful control of reaction conditions to avoid polyalkylation or rearrangement.
Catalytic Systems and Environmental Considerations
Recent advances emphasize environmentally friendly catalytic systems for alkylation reactions. For example, strong acidic cation exchange resins (e.g., AMBERLYST® series) have been employed for alkylation of tert-octylphenol with alpha-methyl styrene, achieving high conversion and selectivity without generating acidic or alkaline wastewater. Although this patent focuses on 2-cumyl-4-tert-octylphenol, similar catalytic principles can be adapted for this compound synthesis.
Comparative Analysis of Preparation Methods
Research Findings and Data Summary
Yield and Selectivity Data from Patent CN105503534A
This patent describes a clean alkylation method using cation exchange resins for tert-octylphenol derivatives, which can be analogously applied to octylphenol derivatives:
| Entry | Catalyst (AMBERLYST) | Temp (°C) | Alpha-methyl styrene addition time (h) | Conversion of alpha-methyl styrene (%) | Product selectivity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | AMBERLYST15DRY | 90-95 | 8 | 99.4 | 99.9 | High conversion and selectivity |
| 2 | AMBERLYST35DRY | 120-125 | 4 | 99.4 | 99.7 | Faster reaction time |
| 3 | AMBERLYST36DRY | 135-140 | 4 + 1 insulation | 99.8 | 99.1 | Slightly lower selectivity |
This demonstrates the potential for high-efficiency alkylation under mild, recyclable catalytic conditions.
Reaction Conditions for 4-n-Octylphenol Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | AlCl₃ / CH₂Cl₂, 0 °C, 30 min | Activation of alkylating agent |
| 2 | Room temperature, overnight | Completion of alkylation |
| Yield | Not explicitly stated but implied high | 4-n-octylphenol product |
Summary and Recommendations
- The most common approach to prepare this compound involves alkylation of phenol or 2-chlorophenol with octyl derivatives using Lewis acid catalysts such as aluminum chloride.
- Selective chlorination of 4-octylphenol to introduce the 2-chloro substituent is less documented but can be achieved using controlled chlorination reagents and conditions.
- Catalyst systems based on strong acidic cation exchange resins offer an environmentally friendly and efficient alternative for alkylation steps, with high conversion and selectivity, and recyclable catalysts.
- Adaptation of halohydrin chemistry and phase transfer catalysis can facilitate the introduction of chlorinated substituents on alkylphenols.
- Industrial-scale synthesis should prioritize catalyst recyclability and minimal wastewater generation , as demonstrated by recent patents.
Chemical Reactions Analysis
2-Chloro-4-octylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydroxide, potassium carbonate, and various organometallic reagents are commonly used. .
Major Products: The major products formed from these reactions include various substituted phenols and quinones.
Scientific Research Applications
2-Chloro-4-octylphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 2-Chloro-4-octylphenol involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. This reaction forms a Meisenheimer complex, a negatively charged intermediate. The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological activities .
Comparison with Similar Compounds
Key Findings :
- Chain Length: Longer alkyl chains (e.g., octyl) increase hydrophobicity (log P) and reduce water solubility compared to ethyl or methyl analogs.
- Branching : Branched substituents (e.g., tert-butyl) reduce biodegradability due to steric effects, whereas linear chains (e.g., octyl) may persist in lipid-rich environments .
Comparison with Aromatic-Substituted Chlorophenols
Aromatic substituents introduce bulkier and more rigid structures compared to aliphatic chains.
Table 2: Aromatic-Substituted Chlorophenols Comparison
Key Findings :
- Phenyl vs. Octyl chains, being flexible, favor partitioning into lipids .
- Functional Groups : Hydroxyl-containing substituents (e.g., benzyl alcohol) introduce polarity, improving water solubility compared to pure alkyl or aryl groups .
Comparison with Nitro-Substituted Chlorophenols
Nitro groups are electron-withdrawing, contrasting with the electron-donating alkyl chains.
Table 3: Nitro-Substituted Chlorophenols Comparison
Key Findings :
- Electron Effects: Nitro groups decrease electron density on the aromatic ring, increasing acidity (pKa ~4.5 for 2-chloro-4-nitrophenol) compared to alkylated analogs (pKa ~8–10) .
- Toxicity: Nitro-substituted derivatives are often more toxic due to reactive metabolite formation, whereas alkylated phenols may exhibit endocrine-disrupting effects .
Comparison with Di- and Tri-Chlorophenols
Higher chlorination increases toxicity but reduces volatility.
Table 4: Polychlorinated Phenols Comparison
Key Findings :
- Chlorination vs.
Biological Activity
2-Chloro-4-octylphenol (2C4OP) is a chlorinated phenolic compound that has garnered attention due to its potential biological activity and associated health risks. This article synthesizes current research findings on the biological effects of 2C4OP, focusing on its cytotoxicity, endocrine-disrupting potential, and interactions with various biological systems.
This compound is a derivative of octylphenol, characterized by the presence of a chlorine atom at the para position relative to the hydroxyl group. This structural modification influences its solubility, reactivity, and biological interactions.
Cytotoxicity
Research indicates that 2C4OP exhibits significant cytotoxic effects across various cell lines. A study investigating the cytotoxicity of 4-octylphenol (4-OP), a related compound, found that it affected human cell lines such as HepG2 (liver) and Caco-2 (intestinal) cells. The IC50 values indicated that HepG2 cells were more sensitive to higher concentrations of 4-OP compared to Caco-2 cells, which showed lower responsiveness overall .
Table 1: Cytotoxic Effects of 4-Octylphenol on Human Cell Lines
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| HepG2 | 25 | High |
| Caco-2 | 50 | Moderate |
| MRC5 | 40 | Intermediate |
| HEK | 45 | Intermediate |
| HaCat | 20 | Very High |
The cytotoxic effects are believed to be mediated through oxidative stress mechanisms, leading to increased lactate dehydrogenase (LDH) release and alterations in antioxidant enzyme activities .
Endocrine Disruption
2C4OP is part of a broader class of compounds known for their endocrine-disrupting properties. Research has shown that chlorinated phenols can interact with hormone receptors, particularly estrogen receptors, leading to potential reproductive and developmental toxicity. A study evaluating thyroid receptor agonist activity found that various chlorinated compounds, including octylphenols, could activate thyroid hormone signaling pathways .
Case Study: Impact on Aquatic Life
A significant body of research has focused on the impact of octylphenols on aquatic organisms. A study on pearl mullet hepatocytes demonstrated that exposure to 4-OP led to dose-dependent increases in oxidative stress markers such as malondialdehyde (MDA) and reductions in glutathione (GSH) levels. The findings suggest that these compounds can impair liver function in fish, highlighting ecological concerns regarding their presence in aquatic environments .
Case Study: Human Health Implications
Epidemiological studies have linked exposure to persistent organic pollutants (POPs), including chlorinated phenols like 2C4OP, with increased risks of metabolic disorders such as type 2 diabetes. These studies suggest that low-dose exposures may contribute to obesity and insulin resistance through mechanisms involving inflammation and oxidative stress .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-Chloro-4-octylphenol in environmental or biological samples?
- Methodological Answer : Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is preferred for precise quantification. Deuterated internal standards, such as 2-Chlorophenol-d4 (100 µg/mL in methanol), improve accuracy by correcting for matrix effects . For environmental samples, solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interfering compounds. Method validation should include spike-recovery tests and calibration curves with certified reference materials .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines:
- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
- Avoid contact with food, beverages, or feed, and wash hands thoroughly after handling .
- Work in a fume hood to minimize inhalation exposure. Medical observation for 48 hours is advised if accidental ingestion or significant exposure occurs .
Q. How can researchers synthesize and characterize this compound?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of 4-octylphenol with a chlorinating agent (e.g., Cl2 or SO2Cl2). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity assessment via HPLC with UV detection (λ = 270 nm) is critical .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To address this:
- Conduct dose-response studies across multiple species (e.g., zebrafish for acute toxicity, rodents for chronic effects).
- Use computational toxicology tools (e.g., QSAR models) to predict bioactivity and cross-validate with empirical data .
- Reconcile discrepancies by meta-analysis of peer-reviewed studies, prioritizing those adhering to OECD test guidelines .
Q. What are the environmental degradation pathways of this compound, and how can they be monitored?
- Methodological Answer : Degradation occurs via microbial action (aerobic/anaerobic) or photolysis. Key steps:
- Sample Preparation : Extract water or soil samples using SPE cartridges (e.g., C18) and analyze degradation intermediates (e.g., chlorinated quinones) via LC-MS/MS .
- Pathway Elucidation : Use isotopic labeling (e.g., <sup>14</sup>C) to track metabolite formation. Compare with known chlorophenol degradation mechanisms, such as dechlorination and ring cleavage .
Q. What strategies mitigate matrix interference when analyzing this compound in complex biological matrices?
- Methodological Answer :
- Matrix Cleanup : Use dispersive SPE with primary-secondary amine (PSA) sorbents to remove lipids and proteins.
- Instrumental Optimization : Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) to enhance selectivity. For example, monitor the transition m/z 170.59 → 125.02 (characteristic of this compound fragmentation) .
- Quality Control : Include blank samples and internal standards (e.g., 2-Chlorophenol-d4) in each batch to detect contamination or signal drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
